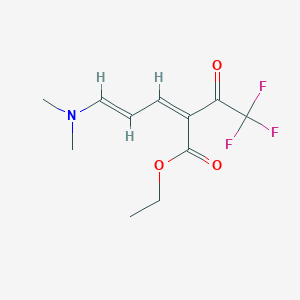
5-Dimethylamino-2-(2,2,2-trifluoro-acetyl)-penta-2,4-dienoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Dimethylamino-2-(2,2,2-trifluoro-acetyl)-penta-2,4-dienoic acid ethyl ester is a useful research compound. Its molecular formula is C11H14F3NO3 and its molecular weight is 265.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Dimethylamino-2-(2,2,2-trifluoro-acetyl)-penta-2,4-dienoic acid ethyl ester (CAS Number: 1146961-22-9) is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C11H14F3NO3, with a molecular weight of approximately 265.23 g/mol. The compound features a dimethylamino group and a trifluoroacetyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14F3NO3 |
| Molecular Weight | 265.23 g/mol |
| CAS Number | 1146961-22-9 |
| LogP | 1.68 |
| PSA (Polar Surface Area) | 46.61 Ų |
Inhibition of Gravitropism
Recent studies have indicated that compounds with similar structures to this compound exhibit significant biological activities such as the inhibition of root gravitropism in plants. For example, the compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) was identified as a selective inhibitor of root gravitropic bending in lettuce radicles at concentrations as low as 5 μM without affecting growth . This suggests that similar structural features in our compound may confer analogous biological activities.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies of related compounds have highlighted the importance of specific functional groups and configurations for biological efficacy. For instance:
- The (2Z,4E) diene configuration is crucial for activity.
- The presence of an aromatic ring enhances inhibitory effects.
- Modifications to the carboxylic acid moiety significantly reduce potency .
These findings imply that the trifluoroacetyl and dimethylamino groups in this compound may play critical roles in its biological activity.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that derivatives of penta-2,4-dienoic acids can modulate plant growth responses by interfering with hormonal signaling pathways. The exact mechanisms remain under investigation but suggest potential applications in agriculture for controlling plant growth and development.
- Potential Therapeutic Applications : While direct therapeutic applications of this specific compound have not been extensively documented, the structural analogs have been explored for their anti-cancer properties due to their ability to inhibit cell proliferation in various cancer cell lines.
- Safety and Toxicity : Preliminary safety assessments indicate that while the compound exhibits promising biological activity, further toxicity studies are essential to evaluate its safety profile for potential agricultural or pharmaceutical use.
Properties
IUPAC Name |
ethyl (2Z,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c1-4-18-10(17)8(6-5-7-15(2)3)9(16)11(12,13)14/h5-7H,4H2,1-3H3/b7-5+,8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTVELAXYXCPIG-YMBWGVAGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C)C)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C)C)/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














